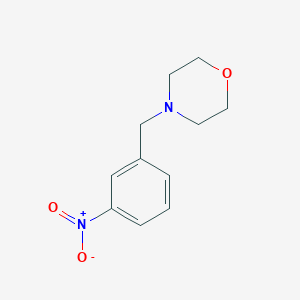

4-(3-Nitrobenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(3-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMTYLSFKKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354812 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-57-8 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon in 3-nitrobenzyl bromide. The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HBr byproducts. For example:

Optimized conditions from analogous syntheses suggest refluxing at 80–100°C for 6–12 hours, achieving yields of 75–90%.

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from ethanol or a petroleum ether/ethyl acetate mixture (5:1) yields pale yellow crystals.

Reductive Amination of 3-Nitrobenzaldehyde with Morpholine

While less common, reductive amination offers an alternative pathway. Here, 3-nitrobenzaldehyde reacts with morpholine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Catalytic Hydrogenation

A patented method for rivaroxaban intermediates highlights hydrogenation using 5% palladium on carbon (Pd/C) in acetic acid. Applied to this compound synthesis, this approach would reduce nitro groups post-alkylation. However, direct application requires careful control to avoid over-reduction:

For nitro retention, this method is less ideal but underscores catalytic versatility in related morpholine derivatives.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for the two primary methods:

Nucleophilic alkylation outperforms reductive amination in yield and simplicity, making it the preferred industrial-scale method.

Spectroscopic Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (300 MHz, DMSO-d₆) :

-

¹³C NMR (100 MHz, DMSO-d₆) :

Industrial-Scale Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

ATP, 2-meS undergoes various chemical reactions, including:

Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving ATP, 2-meS include enzymes such as ATP hydrolase and various phosphorylating agents. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from the hydrolysis of ATP, 2-meS are ADP and Pi. In phosphorylation reactions, the products depend on the specific substrates involved but generally include phosphorylated intermediates and ADP .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-(3-Nitrobenzyl)morpholine exhibits promising activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, suggesting potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, potentially modulating pathways involved in tumor growth .

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics. Its unique structure could enhance its efficacy against resistant strains of bacteria .

Organic Synthesis

- Catalysis : this compound has been explored as a catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its ability to control selectivity in these reactions makes it valuable in synthetic chemistry .

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups can be modified to create derivatives with enhanced properties or activities .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate activity. Further modifications to the compound's structure resulted in derivatives with improved antimicrobial properties, showcasing its versatility as a lead compound .

Mechanism of Action

ATP, 2-meS exerts its effects primarily through its interaction with P2Y purinoceptors, which are a class of G protein-coupled receptors. Upon binding to these receptors, ATP, 2-meS activates intracellular signaling pathways that regulate various physiological processes, including immune responses and vascular tone . Additionally, ATP, 2-meS inhibits soluble guanylate cyclase, leading to decreased cyclic guanosine monophosphate (cGMP) levels and modulation of cellular functions .

Comparison with Similar Compounds

Positional Isomer: 4-(4-Nitrobenzyl)morpholine

The 4-nitro positional isomer (C₁₁H₁₄N₂O₃) exhibits distinct structural and biological properties:

- Crystal Structure: The nitro group at the para-position creates a dihedral angle of 87.78° between the benzyl and morpholine rings, stabilizing molecular packing via O3⋯Cg(1) interactions (3.647 Å) . No classical hydrogen bonds are observed .

- Biological Activity : Demonstrated anticancer activity as a key intermediate in drug development (e.g., kinase inhibitors) .

- Synthetic Relevance : Prepared via methods analogous to Tsou et al. (2008), with crystal structures resolved using SHELX software .

Thiomorpholine Analog: 4-(4-Nitrophenyl)thiomorpholine

Replacing the morpholine oxygen with sulfur yields 4-(4-nitrophenyl)thiomorpholine (C₁₀H₁₁N₂O₂S):

Halogen-Substituted Analogs: 4-(3-Fluorobenzyl)morpholine

4-(3-Fluorobenzyl)morpholine (C₁₁H₁₄FNO, MW 195.23) demonstrates the impact of halogen substitution:

- Properties : Fluorine’s electron-withdrawing effect increases polarity but reduces steric bulk compared to nitro groups.

- Applications : Halogenated benzylmorpholines are explored as cytochrome P450 inhibitors, with solubilities ~180–184 μM in phosphate buffer .

Contrast : Fluorine substitution may enhance metabolic stability but lacks the nitro group’s redox activity, limiting utility in prodrug designs .

Functionalized Derivatives: Boron-Containing and Thiadiazole Analogs

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl]morpholine : Boron inclusion enables Suzuki-Miyaura cross-coupling, expanding applications in materials science and drug discovery .

- rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine : Epoxide and thiadiazole moieties enhance reactivity for studying reaction mechanisms .

Key Insight : Functional group diversity broadens applicability but introduces synthetic complexity compared to nitrobenzylmorpholines .

Biological Activity

4-(3-Nitrobenzyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 123207-57-8, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 4-[(3-nitrophenyl)methyl]morpholine

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that morpholine derivatives, including this compound, possess significant antimicrobial properties. These compounds are effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

- Antitumor Activity :

Antimicrobial Evaluation

A study conducted by Lan et al. (2020) evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Mechanisms

A study focusing on similar morpholine derivatives highlighted their potential in cancer therapy. The compound was shown to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins .

| Treatment Concentration (µM) | % Cell Viability | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 100 | 1 |

| 2 µM | 75 | 1.5 |

| 4 µM | 50 | 2 |

| 8 µM | 25 | 3 |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the S phase, inhibiting cell proliferation.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Reports indicate that handling this compound requires precautions to avoid skin and eye contact due to its potential irritant properties. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.